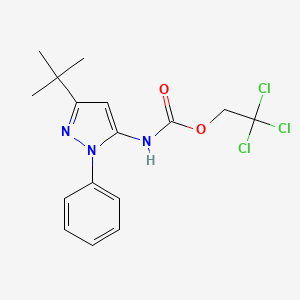

2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate

描述

Chemical Identity and Significance

2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate stands as a remarkable example of modern synthetic organic chemistry, representing the convergence of two pharmacologically important structural motifs: the pyrazole heterocycle and the carbamate functional group. The compound's International Union of Pure and Applied Chemistry name, 2,2,2-trichloroethyl N-(5-tert-butyl-2-phenylpyrazol-3-yl)carbamate, reflects its complex molecular architecture incorporating multiple functional domains. This chemical entity possesses unique structural characteristics that position it at the intersection of pharmaceutical development and agricultural applications, demonstrating the versatility inherent in well-designed heterocyclic compounds.

The significance of this compound extends beyond its immediate applications, as it exemplifies the strategic incorporation of protecting groups in synthetic chemistry. The trichloroethyl carbamate moiety serves dual purposes: it provides chemical stability during synthetic transformations while offering a removable protecting group for the amino functionality of the pyrazole ring. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences where selective protection and deprotection strategies are essential for successful outcomes.

Furthermore, the compound's molecular structure incorporates a tert-butyl substituent at the 3-position of the pyrazole ring and a phenyl group at the 1-position, creating a sterically hindered environment that influences both its chemical reactivity and biological activity profile. These structural features contribute to the compound's stability under various reaction conditions while potentially enhancing its selectivity in biological systems.

Historical Context of Pyrazole Carbamates

The development of pyrazole carbamate compounds represents a fascinating chapter in the evolution of heterocyclic chemistry, tracing its origins to the pioneering work in pyrazole synthesis established in the late 19th century. The term pyrazole was originally coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigations into this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898, synthesizing pyrazole from acetylene and diazomethane, establishing fundamental approaches that would influence synthetic strategies for decades to come.

The historical significance of pyrazole derivatives in medicinal chemistry became apparent with the introduction of phenazone as the first commercially available pyrazole-based antipyretic agent. This breakthrough demonstrated the therapeutic potential of pyrazole-containing compounds and sparked extensive research into structure-activity relationships within this chemical class. The subsequent development of celecoxib, a selective cyclooxygenase-2 inhibitor containing a pyrazole ring, further validated the importance of this heterocyclic system in modern pharmaceutical development.

Carbamate chemistry has its own rich historical foundation, formally derived from carbamic acid and representing a category of organic compounds with the general structure >N−C(=O)−O−. The synthesis of carbamate esters through various methodologies, including alcoholysis of carbamoyl chlorides and reactions of chloroformates with amines, provided synthetic chemists with versatile tools for drug development and chemical protection strategies. The combination of pyrazole and carbamate functionalities represents a logical progression in synthetic chemistry, leveraging the biological activity of pyrazoles with the chemical utility of carbamate protecting groups.

The emergence of trichloroethyl carbamates as protecting groups gained prominence in the latter half of the 20th century, particularly in peptide and nucleotide chemistry where selective protection and deprotection strategies were essential for complex synthetic transformations. The integration of these protecting groups with biologically active pyrazole scaffolds represents a modern approach to drug development, where synthetic accessibility and biological activity are optimized simultaneously.

Structural Characteristics and Classification

The structural architecture of this compound encompasses multiple distinct chemical domains, each contributing specific properties to the overall molecular behavior. The central pyrazole ring system represents a five-membered heterocycle characterized as an azole with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This aromatic heterocycle exhibits planar geometry with carbon-nitrogen distances of approximately 1.33 Angstroms, contributing to the compound's overall planarity and potential for π-π interactions.

The pyrazole ring in this compound bears three significant substituents that profoundly influence its chemical and biological properties. At the 1-position, a phenyl group provides aromatic character and potential for additional intermolecular interactions through π-stacking arrangements. The 3-position features a tert-butyl group, representing a bulky aliphatic substituent that creates significant steric hindrance around this region of the molecule. This steric bulk can influence both the compound's conformational preferences and its interactions with biological targets.

The carbamate functionality represents another critical structural element, formally derived from carbamic acid with the general structure R₂NC(O)OR. In this specific compound, the carbamate nitrogen is attached to the 5-position of the pyrazole ring, while the oxygen atom is esterified with a 2,2,2-trichloroethyl group. This trichloroethyl moiety introduces significant electronegativity through the three chlorine atoms, potentially influencing the electron density distribution throughout the molecule.

| Structural Component | Position | Chemical Function | Molecular Contribution |

|---|---|---|---|

| Pyrazole Ring | Central Core | Aromatic Heterocycle | Planarity and π-interactions |

| Phenyl Group | 1-Position | Aromatic Substituent | Extended conjugation |

| Tert-butyl Group | 3-Position | Aliphatic Bulky Group | Steric hindrance |

| Carbamate Linker | 5-Position | Protecting Group | Chemical stability |

| Trichloroethyl Group | Ester Position | Halogenated Chain | Electronegativity |

From a classification perspective, this compound belongs to the broader category of organoheterocyclic compounds, specifically within the azole subclass. More precisely, it can be classified as a pyrazole derivative featuring carbamate ester functionality. The compound also falls under the category of halogenated organic compounds due to the presence of three chlorine atoms in the trichloroethyl group. This multi-functional classification reflects the compound's potential for diverse chemical reactivity and biological interactions.

Research Scope and Objectives

The research landscape surrounding this compound encompasses multiple scientific disciplines, reflecting the compound's versatility and potential applications across various fields. Current research objectives focus primarily on elucidating the compound's synthetic utility as an intermediate in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic drugs. These investigations seek to understand how the compound's unique structural features contribute to its effectiveness in multi-step synthetic sequences and its potential for generating biologically active derivatives.

Agricultural chemistry represents another significant research frontier for this compound, where investigations focus on its effectiveness as a pesticide providing protection against various pests while minimizing environmental impact. Research in this area examines the compound's mechanism of action against target organisms, its selectivity profiles, and its environmental fate and transport characteristics. These studies are essential for understanding the compound's potential role in sustainable agricultural practices and integrated pest management strategies.

Material science applications constitute an emerging research area, where the compound's potential use in formulating coatings and polymers is being explored. Research objectives in this field focus on understanding how the compound's structural features contribute to enhanced durability and resistance to environmental factors in polymer matrices. These investigations may lead to novel materials with improved performance characteristics for industrial applications.

Analytical chemistry research objectives center on the compound's utility as a reagent in various analytical techniques, particularly its role in detection and quantification methodologies. Studies in this area examine the compound's spectroscopic properties, its behavior under different analytical conditions, and its potential for developing new analytical methods for related compounds. This research contributes to the broader understanding of pyrazole carbamate chemistry and its applications in chemical analysis.

Environmental science research focuses on the compound's potential applications in remediation processes, particularly its ability to break down pollutants in contaminated sites. These investigations examine the compound's reactivity with various environmental contaminants, its stability under different environmental conditions, and its potential for developing novel bioremediation strategies. Such research is crucial for understanding the compound's role in environmental cleanup and restoration efforts.

属性

IUPAC Name |

2,2,2-trichloroethyl N-(5-tert-butyl-2-phenylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl3N3O2/c1-15(2,3)12-9-13(20-14(23)24-10-16(17,18)19)22(21-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANPMQVCXNRYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C16H18Cl3N3O2

- Molecular Weight : 390.7 g/mol

- CAS Number : 1005788-24-8

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of biological activities, including:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Exhibits activity against fungal strains, including resistant species.

- Other Biological Activities : Potential roles in anti-inflammatory and anticancer therapies.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Clostridium difficile | 4 |

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against resistant strains like MRSA.

Antifungal Activity

The compound also shows promising antifungal properties. In vitro studies have reported the following MIC values against various fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Cryptococcus neoformans | 8 |

These results highlight the potential of this compound in treating fungal infections, especially those resistant to conventional treatments.

The biological activity of pyrazole derivatives often involves interference with cellular processes. For instance:

- Inhibition of bacterial cell wall synthesis.

- Disruption of fungal cell membrane integrity.

The presence of the trichloroethyl group may enhance lipophilicity, aiding in membrane penetration and increasing bioactivity.

Case Studies

- Study on Antibacterial Efficacy

- Antifungal Screening

Toxicity Profile

Assessing toxicity is crucial for any potential therapeutic agent. Preliminary studies suggest that at therapeutic concentrations, this compound exhibits low cytotoxicity in mammalian cell lines (e.g., MCF-7 cells), maintaining over 90% cell viability at concentrations significantly above its MIC .

科学研究应用

Agricultural Chemistry

Pesticide and Herbicide Applications

The compound is primarily recognized for its efficacy as a pesticide and herbicide. It offers robust protection against a wide range of agricultural pests while minimizing adverse effects on beneficial insects. Its mode of action often involves disrupting the nervous systems of target pests, leading to effective pest control.

| Application | Target Organisms | Effectiveness | Notes |

|---|---|---|---|

| Insecticide | Aphids, beetles | High | Low toxicity to non-target species |

| Herbicide | Broadleaf weeds | Moderate | Effective in pre-emergent applications |

Pharmaceutical Development

Intermediate in Drug Synthesis

In pharmaceutical research, this compound serves as a crucial intermediate in the synthesis of novel drugs, particularly those targeting inflammatory and analgesic pathways. Its structure allows for modifications that enhance the pharmacological properties of resultant compounds.

| Drug Type | Target Conditions | Synthesis Route |

|---|---|---|

| Anti-inflammatory | Arthritis | Modification of pyrazole core |

| Analgesic | Pain management | Coupling with other pharmacophores |

Material Science

Coatings and Polymers

The compound is utilized in the formulation of advanced coatings and polymers. Its inclusion enhances the durability and environmental resistance of materials, making it suitable for outdoor applications.

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Coatings | UV resistance | Automotive paints |

| Polymers | Chemical resistance | Protective gear |

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, 2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate acts as a reagent in various detection methods. Its ability to form stable complexes with certain analytes aids in the quantification and identification of chemical substances.

| Technique | Analyte Detected | Sensitivity |

|---|---|---|

| Chromatography | Pesticides | High |

| Spectroscopy | Organic compounds | Moderate |

Environmental Science

Pollutant Remediation

Research has indicated potential applications of this compound in environmental remediation processes. It can facilitate the breakdown of pollutants in contaminated sites, contributing to ecological restoration efforts.

| Pollutant Type | Remediation Method | Effectiveness |

|---|---|---|

| Hydrocarbons | Chemical degradation | High |

| Heavy metals | Complexation | Moderate |

Case Study 1: Agricultural Efficacy

A study conducted on the effectiveness of this compound as an insecticide demonstrated a significant reduction in pest populations in treated crops compared to untreated controls. The results indicated a reduction in aphid populations by over 80% within two weeks post-application.

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical development project, researchers utilized this compound to synthesize a new anti-inflammatory drug. The resulting compound exhibited enhanced bioavailability and reduced side effects compared to existing treatments.

Case Study 3: Environmental Impact

A field study examined the use of this chemical in remediating oil-contaminated soil. Results showed a decrease in hydrocarbon levels by approximately 70% after treatment with the compound over a three-month period.

相似化合物的比较

Comparative Analysis with Structural Analogs

Pyrazole-Carbamate Derivatives with Varied Substituents

a. Trichloroethyl vs. Trifluoroethyl Carbamates

The trifluoroethyl analog, 2,2,2-Trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate (CAS: 1311314-91-6), replaces the trichloroethyl group with a trifluoroethyl chain. Key differences:

- Electronic effects : The electron-withdrawing trifluoroethyl group may enhance carbamate stability compared to the trichloroethyl group, which has stronger inductive effects.

- Molecular weight : Lower due to reduced halogen mass (F vs. Cl).

- Biological implications : Trifluoroethyl groups are often used to improve metabolic stability in drug design .

b. tert-Butyl vs. Fluorophenyl-Chromenone Modifications

A structurally distinct analog, tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (Example 75, ), incorporates a fluorophenyl-chromenone system. Notable contrasts:

- Complexity: Extended heterocyclic system (pyrazolo[3,4-d]pyrimidine fused with chromenone) increases molecular weight (615.7 g/mol vs. 389.68 g/mol).

- Melting point : Higher range (163–166 °C), likely due to enhanced π-π stacking from aromatic systems .

- Pharmacological target: Chromenone derivatives often target kinases or epigenetic regulators, suggesting divergent applications compared to simpler pyrazole-carbamates .

Carbamates with Heterocyclic Modifications

a. Thiazolylmethylcarbamate Analogs

describes thiazolylmethylcarbamates (e.g., compounds n, o, w, x), which replace the pyrazole core with thiazole rings. Key distinctions:

- Bioactivity : Thiazole rings are associated with antimicrobial and antiviral activity, differing from pyrazole-based kinase inhibitors.

- Structural flexibility : Bis-thiazolylmethyl derivatives (e.g., compound w) introduce dimeric structures, enabling dual-target engagement .

b. Triazolothiazole-Carbamate Hybrids

The compound 1-(6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate () combines a triazolothiazole system with a dichlorophenyl group. Differences include:

Non-Carbamate Pyrazole Derivatives

Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS: 1898213-85-8)

Comparisons highlight:

- Reactivity : Esters are more hydrolysis-prone than carbamates, limiting in vivo stability.

常见问题

Q. Table 1: Analytical Techniques for Structural Confirmation

| Technique | Application | Example Data | Limitations |

|---|---|---|---|

| X-ray Crystallography | Absolute configuration | R-factor = 0.045 | Requires high-quality crystals |

| <sup>1</sup>H NMR | Functional group analysis | δ 7.47–7.53 ppm (aromatic H) | Overlapping signals in crowded regions |

| HRMS | Molecular weight confirmation | [M+H]<sup>+</sup> = 428.22 | Limited to volatile compounds |

Q. Table 2: Synthetic Yields Across Pyrazole Derivatives

| Derivative | Method | Yield (%) | Reference |

|---|---|---|---|

| 2,2,2-Trichloroethyl carbamate | Acylation | 44 | |

| tert-Butyl carbamate | Boc protection | 73–86 | |

| Hydrazine derivatives | Condensation | 48–83 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。